

O-Methylserine Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *DL-O-Methylserine*

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Abstract

O-Methylserine, a non-proteinogenic amino acid, has emerged as a pivotal building block in synthetic chemistry and drug discovery. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological significance of O-Methylserine compounds. It details both chemical and enzymatic synthetic routes, presents key quantitative data, and outlines experimental protocols for its synthesis and analysis. Furthermore, this guide illustrates the critical role of O-Methylserine in significant biological pathways, including the biosynthesis of pyrrolobenzodiazepine (PBD) antitumor antibiotics and its interaction with amino acid transporters relevant to neuroscience.

Introduction: The Significance of O-Methylserine

O-Methylserine is a derivative of the amino acid serine where the hydrogen of the hydroxyl group is replaced by a methyl group. This seemingly simple modification gives rise to a versatile chiral building block with unique properties. Its incorporation into molecules can impart conformational rigidity and alter biological activity, making it a valuable tool in medicinal chemistry.

O-Methylserine exists as two enantiomers, D- and L-O-Methylserine, as well as a racemic mixture, **DL-O-Methylserine**. These different forms have distinct applications and biological activities. Notably, O-Methylserine is a key precursor in the synthesis of potent antitumor

agents and serves as a crucial intermediate in the development of therapies for neurological disorders.[1][2]

Discovery and History

While the precise timeline of the initial discovery of O-Methylserine is not extensively documented in readily available literature, its significance grew with the exploration of non-proteinogenic amino acids in peptide synthesis and natural product chemistry. The development of synthetic methods to produce O-Methylserine, such as the one described in a 1974 publication in the Journal of Organic Chemistry, marked an important step in making this compound accessible for research.[3] Its role as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide further highlighted its importance in medicinal chemistry.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of O-Methylserine is essential for its application in research and development. The following table summarizes key quantitative data for **DL-O-Methylserine**.

Property	Value	Reference
Molecular Formula	C ₄ H ₉ NO ₃	[5]
Molecular Weight	119.12 g/mol	[5]
CAS Number	19794-53-7	[2]
Appearance	White to off-white powder	
Melting Point	210-215 °C	
Boiling Point	260.6 °C at 760 mmHg	
Density	1.195 g/cm ³	
Water Solubility	Soluble	
pKa	2.10 ± 0.10 (Predicted)	

Synthesis of O-Methylserine Compounds

Both chemical and enzymatic methods have been developed for the synthesis of O-Methylserine and its derivatives. The choice of method often depends on the desired stereochemistry and the scale of production.

Chemical Synthesis

A common route for the synthesis of **DL-O-Methylserine** starts from methyl acrylate. A patented method outlines a three-step process to obtain O-methyl-D-serine with high chiral purity.^[4]

This protocol is based on the method described in Chinese patent CN105949074A.^[4]

Step 1: Synthesis of O-Methyl-DL-serine

- Add 215 g of methyl acrylate to a reaction flask.
- Raise the temperature of the reaction system to 55°C.
- Slowly add 500 g of bromine dropwise and maintain the reaction for 1 hour.
- After the reaction, remove excess bromine by distillation under reduced pressure at 60°C.
- To the residue, add 1260 g of methanol and cool the mixture to -17°C.
- At this temperature, add 127 g of sodium methoxide and continue the reaction for 5.5 hours.
- Remove methanol by distillation under reduced pressure.
- Add 750 g of ammonia to the reaction mixture and maintain the reaction at 20-25°C for 3 hours.
- Obtain O-methyl-DL-serine by concentrated crystallization, yielding 260 g of the product.^[2]

Step 2 & 3: Chiral Resolution to Obtain O-Methyl-D-serine

The patent further describes the resolution of the racemic mixture using D-tartaric acid and salicylaldehyde to obtain the D-enantiomer.^[4]

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and environmentally friendly alternative for producing chiral O-Methylserine. The biosynthesis of O-Methyl-L-serine is a single-step enzymatic reaction catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.

This conceptual protocol is based on the principles of SAM-dependent methyltransferase reactions.

Materials:

- L-serine
- S-adenosyl-L-methionine (SAM)
- Purified SAM-dependent O-methyltransferase
- Phosphate buffer (e.g., 100 mM, pH 7.5)
- Reaction vessel
- Incubator
- Quenching solution (e.g., trichloroacetic acid)
- Analytical equipment (e.g., HPLC-MS)

Procedure:

- Prepare a reaction mixture containing L-serine and SAM in a phosphate buffer.
- Initiate the reaction by adding the purified SAM-dependent O-methyltransferase.
- Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.
- Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC-MS.

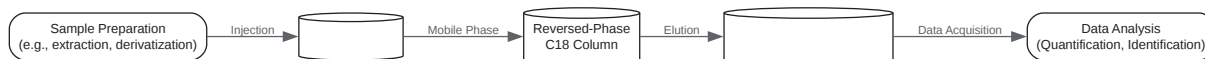
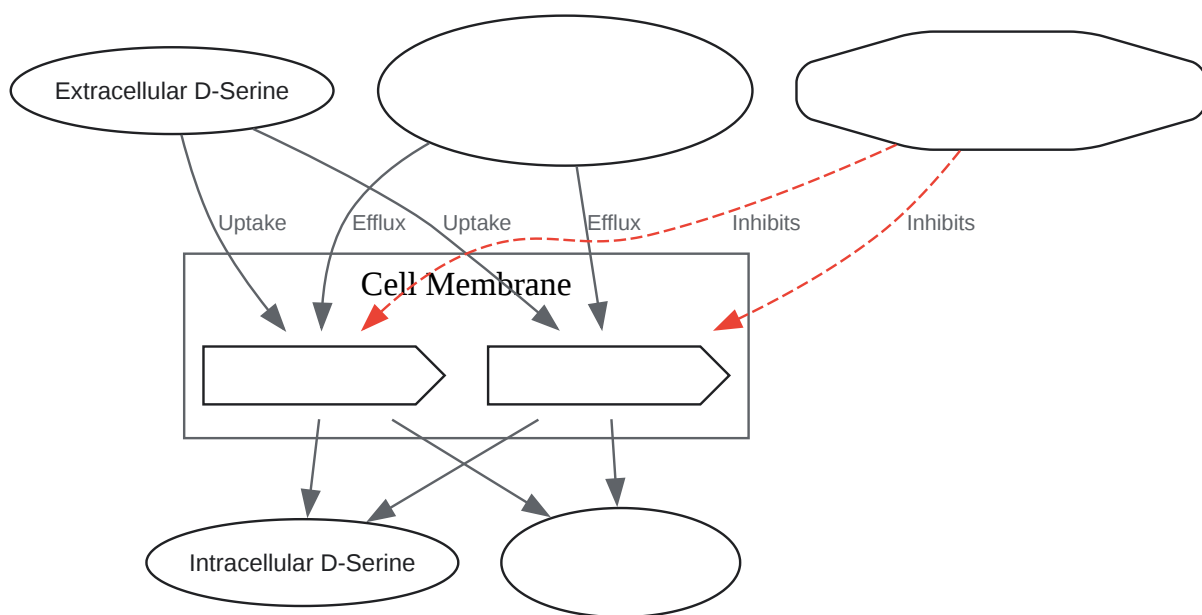
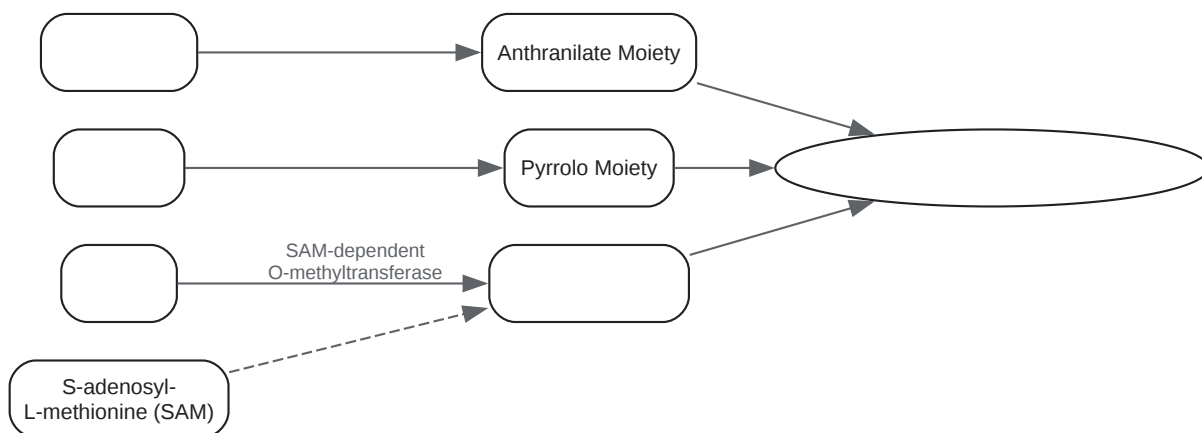
- Terminate the reaction by adding a quenching solution.
- Purify the O-Methyl-L-serine from the reaction mixture using appropriate chromatographic techniques.

Biological Significance and Signaling Pathways

O-Methylserine and its derivatives play crucial roles in various biological processes, from being building blocks of complex natural products to modulating neurotransmitter activity.

Role in Pyrrolobenzodiazepine (PBD) Biosynthesis

O-Methyl-L-serine is a key precursor in the biosynthesis of PBDs, a class of potent antitumor antibiotics produced by actinomycetes.^{[6][7]} The PBD molecule consists of three main parts: an anthranilate unit, a diazepine ring, and a pyrrolo moiety. O-Methyl-L-serine contributes to the formation of the diazepine ring. The biosynthetic pathway involves the incorporation of L-tryptophan, L-tyrosine, and L-methionine.^[6]



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References

- 1. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DL-O-METHYLSERINE | 19794-53-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]
- 5. GSRS [precision.fda.gov]
- 6. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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